molecular formula C21H23N3O5S B14958835 N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide

Cat. No.: B14958835
M. Wt: 429.5 g/mol
InChI Key: XYYKDTAQDAWORL-UHFFFAOYSA-N
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Description

N-(4-{[4-(3-Ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide is a sulfonamide-based acetamide derivative characterized by a unique piperidine-dione moiety. Its structure integrates a sulfonamide bridge linking an aniline group (substituted with a 3-ethyl-2,6-dioxopiperidine) to a phenylacetamide core.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H23N3O5S/c1-3-21(13-12-19(26)23-20(21)27)15-4-6-17(7-5-15)24-30(28,29)18-10-8-16(9-11-18)22-14(2)25/h4-11,24H,3,12-13H2,1-2H3,(H,22,25)(H,23,26,27)

InChI Key

XYYKDTAQDAWORL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the aniline derivative. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aniline Group: The aniline derivative is synthesized separately and then coupled with the piperidine ring using a sulfonylation reaction.

    Acetylation: The final step involves the acetylation of the sulfonyl phenyl aniline derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for designing drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study protein-ligand interactions and enzyme inhibition.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several N-phenylacetamide sulfonamides, differing primarily in the substituents on the aniline and sulfonamide groups:

Compound Name Key Substituents Pharmacological Activity Molecular Formula Source
Target Compound 3-Ethyl-2,6-dioxo-3-piperidyl aniline Not explicitly reported (inferred: potential anti-inflammatory/analgesic) C₂₂H₂₆N₄O₅S N/A
N-[4-[[(4-ethoxyphenyl)amino]sulfonyl]phenyl]acetamide 4-Ethoxyaniline Anti-hypernociceptive (inflammatory pain) C₁₆H₁₈N₂O₄S
N4-Acetylsulfamethazine 4,6-Dimethyl-2-pyrimidinyl Antitubercular (structural analog of sulfonamide antibiotics) C₁₀H₁₂N₂O₄S
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Piperazine ring Analgesic (comparable to paracetamol) C₁₂H₁₈N₄O₃S
N-[[4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]acetamide Isoxazole-phenyl group Microbial biotransformation (drug metabolism studies) C₁₈H₁₇N₃O₄S

Key Structural Insights :

  • This may enhance binding specificity to proline-rich enzymatic pockets.
Pharmacological Activity Comparison
  • Analgesic Activity : Piperazine-substituted analogs (e.g., compound 35 in ) exhibit potency comparable to paracetamol, likely via COX inhibition. The target compound’s dione group may modulate COX-2 selectivity due to its electron-withdrawing nature .
  • Anti-Inflammatory Potential: Ethoxyaniline derivatives () show efficacy in inflammatory pain models. The target’s dione group could enhance anti-inflammatory effects by mimicking ketone-bearing drugs like nabumetone.
  • Antimicrobial Applications : Sulfamethazine analogs () demonstrate antitubercular activity. The target’s piperidine-dione may improve solubility, a critical factor in mycobacterial membrane penetration.
Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 458.5 g/mol) is heavier than simpler analogs (e.g., 334.4 g/mol for ), which may affect bioavailability.
  • Solubility : The dione group increases polarity compared to lipophilic isoxazole derivatives (), suggesting improved aqueous solubility but reduced membrane permeability.

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